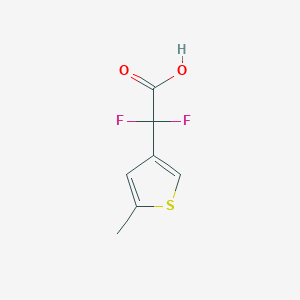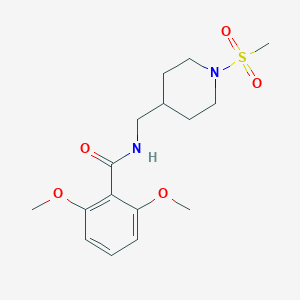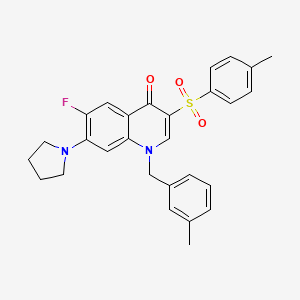
6-fluoro-1-(3-methylbenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-1-(3-methylbenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one is a chemical compound that has been extensively researched in the scientific community due to its potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Applications
Fluorine-18 labelled compounds, such as [18 F]MK-6240, demonstrate the use of fluorinated compounds in radiopharmaceutical applications, specifically for positron emission tomography (PET) imaging. [18 F]MK-6240, for instance, is a novel PET radiopharmaceutical for detecting human neurofibrillary tangles associated with Alzheimer's disease, showcasing the role of fluorinated compounds in neuroimaging and the diagnosis of neurodegenerative diseases (Collier et al., 2017).
Organic Synthesis and Fluorine Chemistry
The synthesis and transformations of fluorine-containing compounds, such as difluoro-substituted azomethine ylides, highlight the diverse chemical reactivity and applications of fluorinated compounds in creating novel structures. For example, the creation of 2-fluoro-4,5-dihydropyrroles demonstrates the innovative approaches in fluorine chemistry and the synthesis of compounds with potential therapeutic or material applications (Novikov et al., 2005).
DNA Binding and Photodynamic Therapy
Fluorinated compounds also find applications in DNA binding and photodynamic therapy, as shown by bimetallic Ru(II) complexes bridged by fluorinated chromophores. These compounds exhibit strong interactions with DNA and can induce complete photocleavage upon light irradiation, demonstrating their potential in therapeutic applications, particularly in targeting genetic materials in photodynamic therapy (Swavey & Wang, 2015).
Fluorination Techniques
Research on the fluorination of nitrogen-containing aromatics, such as pyridines and quinolines, with xenon difluoride, showcases methodologies for introducing fluorine atoms into aromatic compounds. This technique is crucial for creating fluorinated analogs of bioactive molecules, potentially altering their physical, chemical, and biological properties for various scientific applications (Anand & Filler, 1976).
Eigenschaften
IUPAC Name |
6-fluoro-1-[(3-methylphenyl)methyl]-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O3S/c1-19-8-10-22(11-9-19)35(33,34)27-18-31(17-21-7-5-6-20(2)14-21)25-16-26(30-12-3-4-13-30)24(29)15-23(25)28(27)32/h5-11,14-16,18H,3-4,12-13,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTUPUWXFSDHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
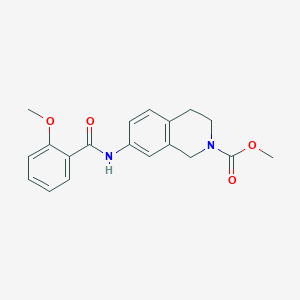


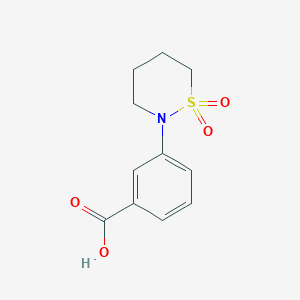
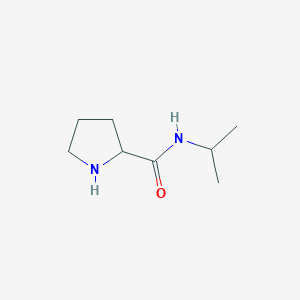
![[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2610422.png)
![1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2610423.png)

![[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2610426.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2610428.png)
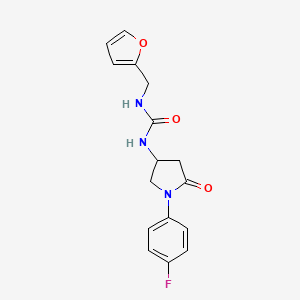
![1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2610430.png)
